molecular formula C19H24N4O2S B2565793 5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one CAS No. 728014-02-6

5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one

Cat. No.: B2565793
CAS No.: 728014-02-6
M. Wt: 372.49
InChI Key: HXHOTSLYZSSUAA-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative characterized by a thioether-linked 4-phenylpiperazine substituent and alkyl groups at positions 5 and 6 of the pyrimidinone core. Pyrimidin-4(3H)-ones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group, which are structurally analogous to uracil. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties .

The 4-phenylpiperazine moiety is a common pharmacophore in central nervous system (CNS)-targeting drugs, suggesting possible interactions with neurotransmitter receptors or transporters . The thioether linkage (S-alkyl group) may contribute to metabolic stability compared to oxygen-based analogs.

Properties

IUPAC Name

5-ethyl-4-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-16-14(2)20-19(21-18(16)25)26-13-17(24)23-11-9-22(10-12-23)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHOTSLYZSSUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a complex organic compound notable for its diverse biological activities. This compound, characterized by a pyrimidine ring and functional groups such as piperazine and thioether, has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S, with a molecular weight of approximately 378.46 g/mol. The structure includes:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms, which enhances biological interactions.
  • Thioether linkage : Contributing to the compound's reactivity and interaction profiles.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it versatile in combating infections .

Antitubercular Activity

In addition to antibacterial properties, this compound has shown promising antitubercular activity. Its mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival . Further research is needed to elucidate the specific targets within Mycobacterium tuberculosis.

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activities related to metabolic pathways. Notably, it impacts pathways associated with glycemic control and cell proliferation, suggesting potential applications in managing metabolic disorders such as diabetes .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The piperazine moiety may facilitate binding to enzyme active sites, influencing their catalytic activities.
  • Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, thereby altering physiological responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-TetrahydropyrimidineTetrahydropyrimidine coreModerate antibacterialLacks sulfanyl group
Ethyl 6-Methyl-4-(Thiophen-2-Yl)-1,2,3,4-TetrahydropyrimidineContains thiopheneDifferent biological activityExhibits antifungal properties
Ethyl 6-Methyl-4-(Chlorophenyl)-1,2-DihydropyrimidinoneHalogenated phenyl groupIncreased lipophilicityEnhanced membrane permeability

The unique combination of the piperazine ring and thioether group in 5-ethyl-6-methyl compound enhances its interaction profiles compared to other similar compounds .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models have shown that administration of the compound results in significant reductions in bacterial load in infections caused by resistant strains.
  • Cell Line Studies : In vitro assays using cancer cell lines indicate that the compound may induce apoptosis and inhibit proliferation at micromolar concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Effects on Bioactivity: The target compound’s 4-phenylpiperazine group distinguishes it from derivatives with nitroaryl (e.g., 2b) or simple aryl (e.g., BP 5632) substituents. Piperazine moieties are known to enhance CNS penetration and receptor binding, whereas nitro groups (as in 2b) may confer redox activity or metabolic liabilities . Anticonvulsant activity in 6-methyl analogs (ED₅₀: 25–45 mg/kg) highlights the importance of the pyrimidinone core, but the target compound’s piperazine side chain may redirect its pharmacological profile toward other CNS targets .

Synthetic Pathways: The target compound’s synthesis likely involves S-alkylation of a pyrimidin-4(3H)-one precursor with a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride, analogous to methods for 2b–2f . In contrast, BP 5632 and related commercial analogs () are synthesized via nucleophilic substitution or cyclocondensation, emphasizing the versatility of pyrimidinone chemistry .

Physical and Spectral Properties :

  • Derivatives like 2b exhibit high melting points (>200°C) and precise HRMS data, suggesting crystalline purity and stability . The target compound’s physical data are unreported, but its structural complexity may necessitate advanced characterization techniques (e.g., X-ray crystallography via SHELX programs, as in ).

Pharmacological Potential: While the anticonvulsant activity of 6-methyl analogs is well-documented , the target compound’s 4-phenylpiperazine group aligns with antipsychotic or antidepressant drug scaffolds (e.g., aripiprazole).

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